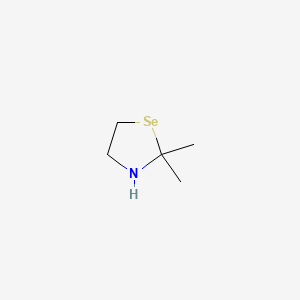

Selenazolidine, 2,2-dimethyl-

Description

Significance of Selenazolidine, 2,2-dimethyl- as a Research Subject in Organoselenium Chemistry

The primary significance of Selenazolidine, 2,2-dimethyl- in organoselenium chemistry research lies in its potential biological applications, which are an extension of the broader investigation into the therapeutic properties of organoselenium compounds. Research has been directed towards its potential as an antioxidant, antibacterial, and anticancer agent. mdpi.com

A key area of investigation is its ability to mimic the function of glutathione (B108866) peroxidase (GPx), a vital antioxidant enzyme that contains selenocysteine (B57510) in its active site. nih.govresearchgate.net GPx plays a crucial role in cellular protection by catalyzing the reduction of harmful hydroperoxides. The capacity of synthetic organoselenium compounds like Selenazolidine, 2,2-dimethyl- to replicate this activity is a major driver of research in this area. nih.gov

Furthermore, selenazolidines, in general, have been explored as prodrugs for the delivery of selenocysteine, a critical component of several natural selenoenzymes. nih.gov The chemical stability of the selenazolidine structure makes it a suitable candidate for delivering selenium in a biologically accessible form. The study of derivatives such as Selenazolidine, 2,2-dimethyl- contributes to a deeper understanding of how structural modifications can influence the efficacy and mechanism of action of these potential therapeutic agents.

| Property | Description |

| Molecular Formula | C5H11NSe |

| Compound Name | Selenazolidine, 2,2-dimethyl- |

| Parent Compound | Selenazolidine |

| Key Structural Feature | Five-membered ring with Se and N atoms; two methyl groups at the 2-position. |

Foundational Concepts of Organoselenium Heterocycles Relevant to Selenazolidine, 2,2-dimethyl-

One of the fundamental concepts is the nucleophilicity of selenium. Selenium compounds are generally more nucleophilic than their sulfur counterparts, which has significant implications for their synthesis and reactivity. jst.go.jp The synthesis of organoselenium heterocycles often involves the reaction of selenium-containing nucleophiles with appropriate electrophiles to construct the ring system. researchgate.net

Another key concept is the redox chemistry of selenium. The selenium atom can exist in various oxidation states, and this ability to undergo oxidation and reduction is central to the antioxidant activity of many organoselenium compounds. nih.gov In the context of GPx mimicry, the catalytic cycle involves the oxidation of the selenium center by a hydroperoxide, followed by its reduction by a thiol, such as glutathione. researchgate.net

The stability and reactivity of the heterocyclic ring are also crucial. The five-membered ring of selenazolidine provides a stable scaffold. The substituents on the ring, such as the dimethyl groups in Selenazolidine, 2,2-dimethyl-, can influence the compound's steric and electronic properties, thereby affecting its biological activity and pharmacokinetic profile. The study of these structure-activity relationships is a cornerstone of research in this area. nih.gov

| Concept | Relevance to Selenazolidine, 2,2-dimethyl- |

| Nucleophilicity of Selenium | Influences the synthetic routes for creating the selenazolidine ring. jst.go.jp |

| Redox Chemistry of Selenium | Underpins its potential antioxidant and glutathione peroxidase-like activity. nih.gov |

| Heterocyclic Ring Stability | The selenazolidine ring provides a stable framework for the molecule. |

| Structure-Activity Relationships | The dimethyl substitution affects the compound's biological and chemical properties. nih.gov |

Properties

CAS No. |

6474-13-1 |

|---|---|

Molecular Formula |

C5H11NSe |

Molecular Weight |

164.12 g/mol |

IUPAC Name |

2,2-dimethyl-1,3-selenazolidine |

InChI |

InChI=1S/C5H11NSe/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3 |

InChI Key |

WJHBHNDZHHQIHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(NCC[Se]1)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Selenazolidine, 2,2 Dimethyl

General Synthetic Routes to Selenazolidine Ring Systems

The construction of the selenazolidine ring system can be achieved through several strategic approaches. A primary method involves the reaction of bifunctional starting materials that contain the requisite selenium and nitrogen nucleophiles, which then react with an electrophilic carbon source to form the heterocyclic ring.

One of the most powerful and versatile tools for the synthesis of selenium-containing heterocycles is the use of isoselenocyanates. nih.gov These reagents are valuable because they are relatively easy to prepare, store, and handle safely compared to other selenium sources. nih.gov They serve as key building blocks, reacting with various nucleophiles under mild conditions to form a diverse range of selenium heterocycles, including selenazolidines. doi.org The reaction typically involves the addition of a nucleophile to the central carbon atom of the isoselenocyanate group, followed by a cyclization step. doi.org

Another fundamental approach is the condensation of a 2-aminoalkaneselenol with a carbonyl compound, such as an aldehyde or a ketone. This method is analogous to the well-established synthesis of thiazolidines from cysteamine (B1669678) and carbonyls. The reaction proceeds via the formation of a hemiselenoaminal intermediate, which then undergoes intramolecular cyclization via dehydration to yield the final selenazolidine ring.

Specific Synthesis of Selenazolidine, 2,2-dimethyl- and its Analogs

The specific synthesis of Selenazolidine, 2,2-dimethyl- primarily relies on the condensation strategy, while its analogs can be accessed through more varied routes, notably those involving isoselenocyanates.

A condensation reaction is a chemical process where two molecules combine to form a larger molecule, typically with the loss of a small molecule like water. wikipedia.orglibretexts.org This strategy is the most direct route to synthesizing Selenazolidine, 2,2-dimethyl-.

The synthesis involves the cyclocondensation of 2-aminoethaneselenol with acetone (B3395972). In a process analogous to the synthesis of its sulfur counterpart, 2,2-dimethylthiazolidine, the amine and selenol groups of 2-aminoethaneselenol react with the carbonyl group of acetone. google.com The reaction is typically carried out in a suitable solvent and may be facilitated by conditions that promote the removal of water, such as azeotropic distillation, to drive the reaction equilibrium towards the product. google.com

Table 1: Synthesis of Selenazolidine, 2,2-dimethyl- via Condensation Reaction

| Reactant 1 | Reactant 2 | Product | Reaction Type | Key Features |

| 2-Aminoethaneselenol | Acetone | Selenazolidine, 2,2-dimethyl- | Cyclocondensation | Formation of a C-N and C-Se bond with elimination of water. |

Isoselenocyanates are highly effective precursors for synthesizing a variety of substituted selenazolidine rings. nih.govuzh.ch While not typically used for the 2,2-dimethyl- derivative, this method highlights a major pathway to functionalized analogs. The general reaction involves treating an ω-halo alkylamine with an alkyl or aryl isoselenocyanate in a basic medium. uzh.ch The reaction proceeds through the initial formation of a selenourea (B1239437) intermediate, which then undergoes intramolecular cyclization to yield the 2-imino-1,3-selenazolidine product in good to excellent yields. uzh.ch

This approach is valued for its convenience and the ability to introduce a wide range of substituents onto the selenazolidine ring, depending on the choice of the starting isoselenocyanate and haloamine. uzh.ch

Table 2: General Synthesis of 2-Imino-1,3-selenazolidine Analogs using Isoselenocyanates

| Reactant 1 | Reactant 2 | Product Type | Reaction Condition | Reference |

| Isoselenocyanate (R-N=C=Se) | ω-Halo alkylamine (e.g., 2-bromoethylamine) | 2-(Substituted-imino)-1,3-selenazolidine | Basic media (e.g., Triethylamine) | uzh.ch |

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency and resource management. The synthesis of selenazolidine derivatives from isoselenocyanates is an excellent example of this approach. uzh.ch

Intramolecular Cyclization Pathways in Selenazolidine Formation

Intramolecular cyclization is the critical ring-forming step in most selenazolidine syntheses. researchgate.net In the condensation reaction between 2-aminoethaneselenol and acetone, after the initial nucleophilic attack of the selenium and nitrogen atoms on the carbonyl carbon to form a transient intermediate, an intramolecular cyclization occurs with the elimination of a water molecule to form the stable five-membered ring. google.com

Optimization of Synthetic Protocols for Selenazolidine, 2,2-dimethyl-

Optimizing the synthetic protocol is essential for maximizing product yield and purity. For the condensation synthesis of Selenazolidine, 2,2-dimethyl-, several parameters can be adjusted. Drawing parallels from the synthesis of its thiazolidine (B150603) analog, key optimization factors include the molar ratio of the reactants, reaction temperature, and effective removal of the water by-product. google.comresearchgate.net

Using a slight excess of the more volatile reactant, acetone, can help drive the reaction to completion. google.com The reaction temperature can be controlled to ensure a steady reaction rate without promoting side reactions. researchgate.net A crucial optimization is the use of azeotropic dehydration with a suitable solvent (like cyclohexane (B81311) or toluene) and a Dean-Stark apparatus, which continuously removes water from the reaction mixture, shifting the equilibrium towards the formation of the selenazolidine ring and leading to higher yields. google.com Post-reaction purification, typically involving filtration and distillation, is vital for obtaining the final product with high purity. google.com

Table 3: Parameters for Optimization of Selenazolidine, 2,2-dimethyl- Synthesis

| Parameter | Description | Purpose | Reference |

| Molar Ratio | Adjusting the ratio of 2-aminoethaneselenol to acetone (e.g., 1:2). | To ensure complete conversion of the limiting reagent and drive the equilibrium. | google.com |

| Solvent/Dehydration | Using a solvent that forms an azeotrope with water (e.g., cyclohexane). | To continuously remove the water by-product, increasing the product yield. | google.com |

| pH Control | Adjusting the solution to neutral or slightly basic pH. | To facilitate the nucleophilic attack and cyclization steps. | google.com |

| Temperature | Maintaining an optimal reaction temperature (e.g., reflux). | To provide sufficient energy for the reaction without causing decomposition. | researchgate.net |

| Purification | Distillation or rectification of the crude product. | To achieve high purity of the final compound. | google.com |

Synthesis of 2,2-dimethyl-selenazolidine Remains a Niche Area of Study

Comparative Analysis of Potential Synthetic Strategies

In the absence of direct research on the synthesis of 2,2-dimethyl-selenazolidine, a comparative analysis must be extrapolated from general principles of heterocyclic chemistry and the known synthesis of its sulfur analog, 2,2-dimethyl-thiazolidine. The most plausible and direct approach would involve the condensation reaction between 2-aminoethaneselenol (selenocysteamine) and acetone. This reaction is analogous to the well-established synthesis of 2,2-dimethyl-thiazolidine from cysteamine and acetone.

A second potential, though less direct, strategy could involve a multi-step process utilizing a suitable protecting group strategy for the amine or selenol functional groups, followed by cyclization. However, without experimental data, the efficiency and viability of such an approach remain purely theoretical.

Due to the lack of published, peer-reviewed synthetic procedures for 2,2-dimethyl-selenazolidine, a detailed, data-driven comparative analysis of different synthetic strategies is not possible at this time. The table below presents a hypothetical comparison based on the most probable synthetic route and its potential alternative, drawing parallels from the synthesis of analogous compounds.

Interactive Data Table: Hypothetical Comparative Analysis of Synthetic Strategies for 2,2-dimethyl-selenazolidine

| Synthetic Strategy | Starting Materials | Key Reaction Type | Potential Advantages | Potential Challenges |

| Direct Condensation | 2-Aminoethaneselenol, Acetone | Iminium ion formation and cyclization | Atom economical, single step, potentially high yielding under optimized conditions. | Stability of 2-aminoethaneselenol, potential for side reactions, purification of the final product. |

| Protected-Group Strategy | Protected 2-aminoethaneselenol, Acetone derivative | Multi-step synthesis involving protection, condensation, and deprotection | May offer better control over the reaction and reduce side products. | Longer reaction sequence, lower overall yield, use of protecting groups adds complexity and cost. |

Further research and experimental validation are necessary to establish reliable and efficient synthetic methods for 2,2-dimethyl-selenazolidine and to enable a thorough comparative analysis of different strategies.

Reactivity and Reaction Mechanisms of Selenazolidine, 2,2 Dimethyl

Electrophilic and Nucleophilic Reactivity of the Selenazolidine Ring

The selenazolidine ring possesses both nucleophilic and electrophilic centers. The primary nucleophilic site is the selenium atom. Due to its larger atomic size, lower electronegativity, and more diffuse valence orbitals compared to sulfur, selenium is a soft and highly effective nucleophile. uzh.ch This enhanced nucleophilicity makes it susceptible to attack by a variety of soft electrophiles, such as alkyl halides and acyl halides.

The nitrogen atom also exhibits nucleophilic character, particularly in its N-unsubstituted form. It can readily react with electrophiles, leading to N-acylation or N-alkylation products. This reactivity is fundamental in peptide synthesis, where selenazolidine derivatives can be incorporated into peptide chains. nih.gov

Conversely, the carbon atoms of the ring, particularly C2 and C5, can act as electrophilic centers, especially when activated. For instance, the formation of 2-imino-1,3-selenazolidines involves the intramolecular attack of a nitrogen nucleophile on a carbon atom that becomes part of the final ring structure. nih.gov

Ring-Opening and Ring-Closure Mechanisms of Selenazolidine, 2,2-dimethyl-

Ring-closure reactions represent the most documented aspect of selenazolidine chemistry, providing insight into the ring's inherent stability. A common synthetic route involves the reaction of isoselenocyanates with compounds containing both a nucleophilic group and a leaving group. For example, the reaction of ω-halo-alkylamines with isoselenocyanates in the presence of a base yields 2-imino-1,3-selenazolidines through an initial nucleophilic attack of the amine on the isoselenocyanate, followed by an intramolecular nucleophilic substitution to close the ring. researchgate.netresearchgate.net

Another powerful method involves the reaction of an intermediate keten-N,Se-acetal with 1,2-dibromoethane. uzh.chdoi.org The keten-N,Se-acetal is generated in situ from the base-promoted addition of an active methylene (B1212753) compound (like malononitrile) to an isoselenocyanate. This is followed by cyclization where the selenium anion displaces one bromide and the nitrogen anion displaces the other.

The stability of the selenazolidine ring means that ring-opening requires specific chemical activation. In peptide chemistry, a selenazolidine ring, used as a stable proline analog, can be converted back into a reactive selenocysteine (B57510) (Sec) residue. nih.gov This conversion, which constitutes a ring-opening, can be achieved by treatment with reagents like O-methylhydroxylamine, unmasking the selenol and amino groups for further reactions such as native chemical ligation. nih.gov

Transformations to Other Selenium-Containing Heterocycles

While the 2,2-dimethylselenazolidine scaffold is generally stable, related precursors can be guided to form other heterocyclic systems. The regiochemistry of intramolecular cyclization of N-allylselenoureas is dependent on the catalyst used. nih.gov Treatment with hydrogen chloride favors a 5-endo closure, leading to 2-imino-5-methyl-1,3-selenazolidines. nih.gov However, using iodine as a catalyst can promote the formation of 2-amino-5-iodo-4H-5,6-dihydro-1,3-selenazines, demonstrating a potential pathway for ring expansion or transformation from a common precursor. nih.gov

Furthermore, the versatile keten-N,Se-acetal intermediates used for forming selenazolidines can be reacted with 1,3-dihalides, such as 1,3-dibromoacetone (B16897) or 3-chloropropanoyl chloride, to synthesize six-membered 1,3-selenazine derivatives. chim.it This highlights that the choice of the electrophilic partner is crucial for directing the cyclization towards either a five-membered or a six-membered heterocycle.

Rearrangement Reactions Involving Selenazolidine Scaffolds

Documented rearrangement reactions involving a pre-formed 2,2-dimethylselenazolidine scaffold are not common. However, rearrangements have been observed during the formation of related selenazolidine structures. A notable example is a base-catalyzed 1,3-acyl shift. nih.gov When an intermediate formed from a selenourea (B1239437) equivalent and bromoacetyl bromide is treated with a base, the expected product might be a 5-oxo-1,3-selenazolidine. doi.org Instead, a 4-oxo isomer is often formed. nih.gov This outcome is explained by an initial S-acylation, followed by a 1,3-acyl shift from the selenium to the nitrogen atom, which then cyclizes to form the thermodynamically more stable 4-oxo product. nih.gov

While not demonstrated specifically for selenazolidines, one could surmise the potential for rearrangements analogous to the Stevens or Sommelet-Hauser rearrangements, which are well-known for nitrogen and sulfur ylides. dalalinstitute.commsu.edu A hypothetical Stevens rearrangement of a selenonium ylide derived from an N-alkylated selenazolidine could result in a ring-expanded product.

Influence of Substitution Patterns on Selenazolidine, 2,2-dimethyl- Reactivity

The gem-dimethyl group at the C2 position has a profound impact on the stability and reactivity of the selenazolidine ring. This substitution pattern invokes the Thorpe-Ingold effect, where the presence of two substituents on the same carbon atom alters bond angles and favors ring-closure reactions, thus increasing the thermodynamic stability of the heterocyclic ring.

These methyl groups also exert a significant steric effect. They shield the adjacent selenium and nitrogen atoms, potentially hindering the approach of bulky reagents. This steric hindrance can modulate the nucleophilicity of the heteroatoms and influence the regioselectivity of reactions. For example, access by an electrophile to the selenium atom might be more restricted compared to an unsubstituted selenazolidine.

Mechanistic Studies of Specific Reactions of Selenazolidine, 2,2-dimethyl-

Detailed mechanistic studies on 2,2-dimethylselenazolidine itself are limited. However, mechanisms for the formation of the selenazolidine ring are well-proposed and provide insight into its chemical nature.

Table 1: Proposed Mechanisms for Selenazolidine Ring Formation

| Reaction Type | Precursors | Key Intermediate | Mechanism Summary |

|---|---|---|---|

| Iminoselenazolidine Formation | ω-Halo-alkylamine, Isoselenocyanate, Base | Selenourea anion | SN2-type intramolecular cyclization. The amine attacks the isoselenocyanate, and the resulting selenourea is deprotonated at the SeH group, followed by ring-closing attack on the alkyl halide. researchgate.netresearchgate.net |

| Keten-N,Se-Acetal Cyclization | Active methylene compound, Isoselenocyanate, Base, 1,2-Dibromoethane | Keten-N,Se-acetal | Base-promoted addition of the methylene compound to the isoselenocyanate forms the keten-N,Se-acetal. This intermediate then undergoes sequential SN2 reactions with the dihalide to form the ring. uzh.chdoi.org |

| Acyl Shift Rearrangement | Selenourea, Bromoacetyl bromide, Base | N-Acyl selenourea | Initial S-acylation of the selenourea is followed by a base-catalyzed 1,3-acyl migration from selenium to nitrogen. The resulting N-acyl intermediate then cyclizes to form a 4-oxo-selenazolidine. nih.gov |

These formation pathways underscore the key reactive species involved, namely the nucleophilic selenium anion and the amine/amide nitrogen, and highlight the types of electrophilic partners that readily react to construct the stable five-membered ring.

Coordination Chemistry of Selenazolidine, 2,2 Dimethyl and Its Derivatives

Selenazolidine, 2,2-dimethyl- as a Ligand in Metal Complexes

The unique structure of Selenazolidine, 2,2-dimethyl-, which incorporates a five-membered ring with selenium, nitrogen, and carbon atoms, influences its behavior as a ligand. ontosight.ai The presence of the selenium atom, a "soft" donor, suggests a preference for coordination with soft metal ions. unav.edu

As a ligand, Selenazolidine, 2,2-dimethyl- possesses specific characteristics that dictate how it binds to a metal center. The selenium atom, being more polarizable and having stronger nucleophilic power than sulfur or oxygen, can readily coordinate with metal ions. unav.edu This interaction can lead to the formation of stable Se-containing metal complexes. unav.edu The coordination can occur through the selenium atom, the nitrogen atom, or both, leading to different binding modes. For instance, some related thiazolidinone-based ligands have been shown to exhibit monodentate and bridging coordination modes through their sulfur and nitrogen atoms. nih.gov

Chelation involves the formation of two or more separate coordinate bonds between a polydentate (multiple donor atoms) ligand and a single central metal atom. While Selenazolidine, 2,2-dimethyl- itself is a monodentate or potentially bidentate ligand, the principles of chelation are relevant to its derivatives. For example, incorporating moieties like salicylamide (B354443) into related structures is a strategy to enhance metal ion chelation. nih.gov The stability of metal complexes is often enhanced when a chelating ligand is involved, as seen in various transition metal complexes.

Formation and Stability of Metal–Selenazolidine, 2,2-dimethyl- Complexes

The formation of complexes between metal ions and Selenazolidine, 2,2-dimethyl- is governed by the principles of Lewis acid-base theory, where the metal ion acts as a Lewis acid and the ligand as a Lewis base. unav.edu The stability of these complexes is influenced by several factors, including the nature of the metal ion and the ligand. researchgate.net For instance, the exchange of sulfur with selenium in some compounds has been found to increase the solution stability of the resulting copper(II) complexes. unav.edu The stability of transition metal complexes can be significantly affected by the nature and valence of the metal, as well as the ionic strength of the solution. researchgate.net

Structural Elucidation of Selenazolidine, 2,2-dimethyl- Coordination Compounds

The three-dimensional arrangement of atoms in a metal complex is crucial for understanding its properties. Techniques such as single-crystal X-ray diffraction are instrumental in determining the precise structure of coordination compounds. nih.govresearchgate.net

The coordination number refers to the number of ligand atoms directly bonded to the central metal atom. solubilityofthings.com This number, along with the nature of the metal and ligands, determines the geometry of the complex. solubilityofthings.comlibretexts.org Common coordination numbers for transition metals range from 2 to 12, with 6 being the most frequent. scribd.com

Table 1: Common Coordination Numbers and Geometries for Transition Metal Complexes

| Coordination Number | Geometry |

| 2 | Linear |

| 4 | Tetrahedral, Square Planar |

| 5 | Trigonal Bipyramidal, Square Pyramidal |

| 6 | Octahedral, Trigonal Prismatic |

This table presents common coordination geometries associated with various coordination numbers for transition metal ions. solubilityofthings.comlibretexts.orgscribd.com

For example, a coordination number of 4 can lead to either a tetrahedral or a square planar geometry, depending on the specific metal and ligands involved. solubilityofthings.com Octahedral geometry is the most prevalent for a coordination number of 6. solubilityofthings.comlibretexts.org In some structurally characterized silver(I) complexes with related thiazolidinone-based ligands, AgN₄ cores with a seesaw geometry and various other coordination environments like AgN₂S and AgN₄ have been observed. nih.gov

Table 2: Determining Oxidation State of a Central Metal Ion

| Complex Example | Ligand Charges | Overall Charge | Calculation | Metal Oxidation State |

| [NiCl₄]²⁻ | Cl⁻ = -1 | -2 | x + 4(-1) = -2 | +2 |

| [Fe(H₂O)₆]³⁺ | H₂O = 0 | +3 | x + 6(0) = +3 | +3 |

| [PdI₂(ONO)₂(H₂O)₂] | I⁻ = -1, ONO⁻ = -1, H₂O = 0 | 0 | x + 2(-1) + 2(-1) + 2(0) = 0 | +4 |

This table illustrates the method for calculating the oxidation state of the central metal ion in different types of coordination complexes. brainly.comquora.comdoubtnut.com

Theoretical Frameworks in Selenazolidine, 2,2-dimethyl- Coordination Chemistry

The bonding, structure, and properties of coordination compounds formed by the ligand Selenazolidine, 2,2-dimethyl- can be rationalized through several key theoretical models. These frameworks, from foundational concepts to more advanced theories, provide a lens through which to understand the interaction between the metal center and the selenazolidine ligand.

Proposed by Alfred Werner in the late 19th century, this theory was the first to successfully explain the constitution of coordination compounds. allen.innumberanalytics.com It introduces the concepts of primary and secondary valencies to describe the bonding in metal complexes. byjus.com

Primary Valency: This corresponds to the oxidation state of the central metal ion and is satisfied by anions. These bonds are ionizable and non-directional. allen.inbyjus.com

Secondary Valency: This is the coordination number of the central metal ion, which is the number of ligands directly bonded to it. These bonds are non-ionizable and directional, meaning they determine the specific geometry of the complex. allen.inbyjus.com

In the context of complexes involving Selenazolidine, 2,2-dimethyl-, which is a neutral molecule, the ligand would satisfy the secondary valencies of the metal center. For a hypothetical octahedral complex with a generic formula [M(Selenazolidine, 2,2-dimethyl-)6]Cln, the six selenazolidine ligands are held by secondary valencies, defining the coordination number of 6 and the octahedral geometry. The chloride ions exist outside the coordination sphere to satisfy the primary valency (oxidation state) of the metal 'M' and would be precipitated upon the addition of a silver nitrate (B79036) solution. allen.in

The theory successfully predicts the formulation and structure of different complexes. tutorhelpdesk.comembibe.com For instance, if a complex was formulated as [M(Selenazolidine, 2,2-dimethyl-)4Cl2]Cl, Werner's theory would predict that only one chloride ion would be ionizable, while the other two are part of the inner coordination sphere, satisfying secondary valencies along with the four selenazolidine ligands. byjus.com

Valence Bond Theory, developed by Linus Pauling, describes the formation of coordinate covalent bonds as an overlap between filled ligand orbitals and vacant hybridized orbitals of the central metal atom. byjus.comgeeksforgeeks.orgdacollege.org The type of hybridization determines the geometry of the resulting complex. ck12.org

Selenazolidine, 2,2-dimethyl- possesses two potential donor atoms: the nitrogen and the selenium. Coordination would involve the donation of a lone pair of electrons from one of these atoms into a vacant hybrid orbital of the metal. The steric hindrance caused by the two methyl groups on the carbon adjacent to both the nitrogen and selenium atoms may influence which donor atom binds or the stability of the resulting complex. acs.orgrsc.org

Depending on the central metal ion, its oxidation state, and coordination number, a specific set of its vacant orbitals (s, p, and d) will hybridize to form a set of equivalent orbitals ready for bonding. The geometry of the complex is a direct consequence of this hybridization. dacollege.org

Table 1: Common Hybridization Schemes in Coordination Complexes

| Coordination Number | Geometry | Metal Hybridization |

| 4 | Tetrahedral | sp³ |

| 4 | Square Planar | dsp² |

| 5 | Trigonal Bipyramidal | dsp³ |

| 6 | Octahedral | d²sp³ (inner orbital) or sp³d² (outer orbital) |

This table outlines the relationship between the coordination number of a central metal ion, the resulting geometry of the complex, and the type of orbital hybridization involved according to Valence Bond Theory. byjus.comlibretexts.org

For example, in a hypothetical four-coordinate tetrahedral complex, the metal ion would utilize sp³ hybrid orbitals to accept electron pairs from four Selenazolidine, 2,2-dimethyl- ligands. An octahedral complex would involve either d²sp³ or sp³d² hybridization, forming six equivalent orbitals to bond with six ligands. geeksforgeeks.orglibretexts.org The choice between inner (e.g., 3d) and outer (e.g., 4d) orbital involvement depends on the ligand's ability to cause pairing of the metal's d-electrons. byjus.com

Crystal Field Theory (CFT) offers an electrostatic model to describe the electronic structure, and consequently the magnetic and spectroscopic (color) properties, of transition metal complexes. uni-siegen.dewikipedia.org CFT treats the ligands as negative point charges that interact with the metal's d-orbitals. This interaction removes the degeneracy of the d-orbitals, splitting them into different energy levels. wikipedia.orglibretexts.org

In an octahedral field, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). uni-siegen.delibretexts.org The energy separation between these sets is termed the crystal field splitting energy (Δo). uni-siegen.de

Table 2: Splitting of d-Orbitals in Common Geometries

| Geometry | Higher Energy Orbitals | Lower Energy Orbitals |

| Octahedral | e_g (d_z², d_x²-y²) | t₂g (d_xy, d_xz, d_yz) |

| Tetrahedral | t₂ (d_xy, d_xz, d_yz) | e (d_z², d_x²-y²) |

| Square Planar | d_x²-y² | d_z² |

| d_xy | d_xz, d_yz |

This table shows the relative energy splitting of the d-orbitals under the influence of ligand fields with different geometries. libretexts.org

The magnitude of Δo depends on the metal ion, its oxidation state, and the nature of the ligand. wikipedia.org Ligands are arranged in the spectrochemical series based on their ability to cause d-orbital splitting. uni-siegen.de Selenazolidine, 2,2-dimethyl-, acting as a selenium-donor ligand, would be considered a "soft" ligand. Its position in the spectrochemical series would determine whether its complexes are high-spin (electrons occupy higher energy orbitals before pairing) or low-spin (electrons pair in lower energy orbitals first). uni-siegen.de

Ligand Field Theory (LFT) is a more advanced model that combines CFT with molecular orbital theory. wikipedia.orgbritannica.com LFT accounts for the covalent nature of metal-ligand bonds, considering the overlap of metal and ligand orbitals to form molecular orbitals. wikipedia.orgwpmucdn.com It provides a more complete picture of the bonding and electronic properties. In LFT, the interaction between the metal d-orbitals and ligand orbitals (both σ- and potential π-interactions) determines the final energy of the molecular orbitals and the magnitude of the splitting parameter. wikipedia.orgyoutube.com The selenium atom in Selenazolidine, 2,2-dimethyl- has lone pairs that can participate in σ-bonding. Depending on the specific metal and its oxidation state, π-interactions could also play a role, further influencing the ligand field strength. nih.gov

Mechanistic Insights into Redox System Interactions Involving Selenazolidine, 2,2 Dimethyl

Electron Transfer Processes in Selenazolidine, 2,2-dimethyl- Redox Chemistry

The redox chemistry of organoselenium compounds like 2,2-dimethyl-selenazolidine is characterized by the selenium atom's ability to undergo changes in its oxidation state. These compounds often participate in two-electron redox reactions, a process that is fundamental to many catalytic and energy storage systems. conicet.gov.ar The transfer of two electrons and two protons (2e-/2H+) is a common theme in the redox chemistry of related systems, allowing for the circumvention of high-energy radical intermediates. conicet.gov.ar

In the context of selenoproteins, which contain the selenium-analogue of cysteine (selenocysteine), the redox active motif often involves a Cys-X-Sec (where C is cysteine, U is selenocysteine (B57510), and X is another amino acid) sequence. chemrxiv.org This highlights the importance of the selenium center in facilitating electron transfer. The lability of the selenium atom's valence electrons allows it to act as an efficient electron donor or acceptor, depending on the surrounding chemical environment.

Molecular Mechanisms of Selenazolidine, 2,2-dimethyl- as an Antioxidant Mimic

One of the most significant properties of 2,2-dimethyl-selenazolidine is its ability to act as an antioxidant, in part by mimicking the function of the selenoenzyme glutathione (B108866) peroxidase (GPx). ontosight.ai GPx plays a crucial role in cellular defense against oxidative damage by catalyzing the reduction of hydroperoxides, using glutathione (GSH) as a reducing substrate.

The antioxidant mechanism of selenazolidine derivatives involves the selenium atom cycling between a reduced selenol form and an oxidized selenenic acid or diselenide form. This catalytic cycle enables the compound to detoxify reactive oxygen species. The unique structure of 2,2-dimethyl-selenazolidine, with its five-membered ring containing both selenium and nitrogen, contributes to its stability and reactivity in these antioxidant processes. ontosight.ai

Chemical Interactions with Reactive Oxygen and Nitrogen Species

Reactive Oxygen Species (ROS):

2,2-dimethyl-selenazolidine and related organoselenium compounds exhibit significant reactivity towards various reactive oxygen species (ROS), including superoxide (B77818) anion (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH). The interaction with these species is a key aspect of their antioxidant properties.

Studies on similar selenium compounds have shown that they can generate superoxide radicals from their reaction with thiols like glutathione. nih.gov This process can lead to the formation of hydrogen peroxide as well. nih.gov The ability of these compounds to modulate ROS levels is complex; while they can scavenge ROS, their interaction with thiols can also produce them. The presence of tumor cells has been shown to enhance the generation of ROS from the reaction of some selenium compounds with glutathione, suggesting that cellular metabolism can influence these interactions. nih.gov

The reaction of monoselenides with ROS can lead to the oxidation of the selenium center to a more hydrophilic selenoxide or selenone. nih.gov This change in polarity is a property that has been explored in the development of ROS-responsive drug delivery systems. nih.gov

Reactive Nitrogen Species (RNS):

The interaction of selenazolidine derivatives with reactive nitrogen species (RNS), such as nitric oxide (NO•) and peroxynitrite (ONOO−), is another area of interest. While direct studies on 2,2-dimethyl-selenazolidine's interaction with RNS are not extensively detailed in the provided results, the general reactivity of organoselenium compounds suggests they can modulate RNS activity. The analysis of RNS often involves probes like dihydrorhodamine 123, which can be used to detect the presence of these reactive species. nih.gov

Redox Potential Considerations for Selenazolidine, 2,2-dimethyl-

The redox potential of a compound is a measure of its tendency to acquire or lose electrons and is a critical factor in its redox chemistry. For organoselenium compounds, the redox potential of the selenol/diselenide couple is a key determinant of their antioxidant efficacy and their ability to participate in redox signaling pathways.

The redox potential of selenocysteine-containing proteins is influenced by the local environment of the selenocysteine residue. nih.gov Similarly, the redox potential of 2,2-dimethyl-selenazolidine will be affected by its molecular structure and the solvent environment. The determination of species-specific, pH-independent standard redox potentials is crucial for understanding the intrinsic reactivity of these compounds. nih.gov For instance, the standard redox potential of dithiothreitol (B142953) (DTT), a common reducing agent used in these studies, has been determined to be -0.403 ± 0.007 V for the DTTox/DTT2− redox pair. nih.gov

Role of Selenazolidine, 2,2-dimethyl- in Thiol/Selenol-Diselenide Exchange Pathways

Thiol-disulfide exchange is a fundamental biological reaction involved in protein folding and redox regulation. The selenium analogues, selenol-diselenide and selenol-thiol exchanges, are significantly faster. The lower bond dissociation energy of the Se-Se bond (46 kcal/mol) compared to the S-S bond (64 kcal/mol) contributes to this enhanced reactivity. nih.gov

Selenocystine, a related organoselenium compound, has been shown to catalyze thiol-disulfide exchange, even at low temperatures and basic pH. nih.gov This catalytic activity is attributed to the formation of more reactive selenenylsulfide intermediates. nih.gov This mechanism is inspired by the action of the thioredoxin family of proteins. nih.gov It is plausible that 2,2-dimethyl-selenazolidine, through its selenol or diselenide forms, can participate in and influence these exchange pathways, thereby impacting cellular redox homeostasis. The use of Fmoc-protected selenazolidine in chemical protein synthesis highlights its utility in creating specific selenocysteine-containing peptides to study these redox functions. chemrxiv.org

Advanced Spectroscopic Characterization Techniques in Research on Selenazolidine, 2,2 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Selenazolidine, 2,2-dimethyl- Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including "Selenazolidine, 2,2-dimethyl-". By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR for Proton and Carbon Environments

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be the primary methods for characterizing the organic framework of "Selenazolidine, 2,2-dimethyl-".

In a hypothetical ¹H NMR spectrum, the two methyl groups at the C2 position would be expected to produce a single, sharp singlet due to their chemical and magnetic equivalence, integrating to six protons. The protons on the methylene (B1212753) groups of the selenazolidine ring (at C4 and C5) would likely appear as multiplets, specifically as triplets if coupling to each other and any adjacent protons is considered. The exact chemical shifts would be influenced by the electronegativity of the neighboring nitrogen and selenium atoms.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. A distinct signal would be expected for the quaternary carbon at the C2 position, shifted downfield due to the presence of the two methyl groups and its proximity to both nitrogen and selenium. The two methyl carbons would give rise to a single signal in the aliphatic region. The carbons of the methylene groups (C4 and C5) would also produce distinct signals, with their chemical shifts indicating their position relative to the heteroatoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Selenazolidine, 2,2-dimethyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | Singlet | Aliphatic region |

| N-CH₂ (C5) | Multiplet (Triplet) | Downfield from C4 |

| Se-CH₂ (C4) | Multiplet (Triplet) | Upfield from C5 |

| C2 | - | Downfield quaternary signal |

Note: The exact chemical shift values require experimental determination.

⁷⁷Se NMR for Direct Selenium Nucleus Characterization

Direct observation of the selenium nucleus via ⁷⁷Se NMR spectroscopy is a powerful technique for characterizing organoselenium compounds. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to the electronic environment and oxidation state of the selenium atom. For "Selenazolidine, 2,2-dimethyl-", the ⁷⁷Se NMR spectrum would exhibit a single resonance, and its chemical shift would provide valuable insight into the nature of the carbon-selenium and nitrogen-selenium (if any) bonding within the heterocyclic ring. This data is crucial for confirming the presence and electronic state of selenium in the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Interpretation of Vibrational Modes in Selenazolidine, 2,2-dimethyl-

The IR and Raman spectra of "Selenazolidine, 2,2-dimethyl-" would be expected to show characteristic vibrational modes. Key absorptions in the IR spectrum would include C-H stretching vibrations from the methyl and methylene groups, typically in the 2850-3000 cm⁻¹ region. C-N stretching vibrations would also be present. The C-Se stretching vibration, a key indicator of the selenazolidine ring, would be expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-Se bond, which may be weak or absent in the IR spectrum.

Table 2: Expected Vibrational Modes for Selenazolidine, 2,2-dimethyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| C-H Stretch (methyl & methylene) | 2850 - 3000 | IR, Raman |

| CH₂ Scissoring | ~1450 | IR |

| C-N Stretch | 1000 - 1250 | IR |

| C-Se Stretch | 500 - 600 | IR, Raman |

Note: These are general ranges and actual values would need to be determined experimentally.

Spectroscopic Signatures for Mechanistic Probes

Changes in the vibrational spectra can be used to probe reaction mechanisms involving "Selenazolidine, 2,2-dimethyl-". For instance, if the selenazolidine ring undergoes opening or modification, the characteristic C-Se and C-N stretching frequencies would be expected to shift or disappear, providing real-time information about the chemical transformation.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a critical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For "Selenazolidine, 2,2-dimethyl-", mass spectrometry would be used to confirm the molecular formula (C₅H₁₁NSe). The presence of the characteristic isotopic pattern of selenium would be a definitive indicator of its incorporation into the molecule.

Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner. Likely fragmentation pathways could include the loss of a methyl group, or cleavage of the selenazolidine ring, leading to characteristic fragment ions. Analysis of these fragments would help to piece together the structure of the parent molecule and confirm the connectivity of the atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available UV-Vis spectroscopic data for Selenazolidine, 2,2-dimethyl-. An experimental analysis would involve dissolving the compound in a suitable solvent and measuring its absorbance of ultraviolet and visible light. The resulting spectrum would reveal the wavelengths of maximum absorbance (λmax), which correspond to the electronic transitions within the molecule. These transitions, such as n → σ* or σ → σ*, are characteristic of the compound's electronic structure.

Based on a thorough review of available scientific literature, detailed theoretical and computational investigation data specifically for the compound Selenazolidine, 2,2-dimethyl- are not publicly available. While extensive research exists on the computational analysis of related organoselenium compounds and heterocyclic systems, studies focusing on the precise electronic structure, molecular dynamics, and reaction mechanisms of this specific dimethyl-substituted selenazolidine as per the requested outline could not be located.

General computational chemistry principles and studies on analogous molecules suggest how such investigations would be approached:

Quantum chemical calculations , including Density Functional Theory (DFT) and Ab Initio methods , would be employed to determine the molecule's optimized geometry, electronic properties, and vibrational frequencies. nih.govrsc.org DFT, with functionals like B3LYP, is often used for its balance of computational cost and accuracy in studying organoselenium compounds. nih.gov Ab initio methods, while more computationally intensive, could provide a higher level of theoretical accuracy for electronic structure and energy calculations. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the compound's chemical reactivity. researchgate.netnih.gov The energy and localization of these orbitals are crucial for predicting how the molecule would interact with other chemical species. youtube.com

Molecular Dynamics (MD) simulations could be used to explore the conformational landscape of the selenazolidine ring and its substituents, as well as its interactions with solvent molecules or biological targets. nih.govnih.gov These simulations provide a view of the molecule's dynamic behavior over time. cnrs.frrsc.org

Computational elucidation of reaction mechanisms would involve mapping potential energy surfaces to identify transition states and intermediates for reactions involving Selenazolidine, 2,2-dimethyl-. researchgate.net This helps in understanding the energy barriers and the step-by-step process of its chemical transformations.

However, without specific research dedicated to Selenazolidine, 2,2-dimethyl- , providing detailed data tables and in-depth findings for the requested sections is not possible. The scientific community has explored other selenazolidines and related thiazolidine (B150603) derivatives computationally, but a direct application of these specific theoretical methods to the 2,2-dimethyl variant is not documented in the accessible literature. nih.govresearchgate.netnih.gov

Theoretical and Computational Investigations of Selenazolidine, 2,2 Dimethyl

Computational Elucidation of Reaction Mechanisms

Prediction of Kinetic and Thermodynamic Parameters

Theoretical and computational chemistry provides powerful tools for the prediction of kinetic and thermodynamic parameters of chemical compounds, offering insights into their reactivity, stability, and reaction mechanisms. For Selenazolidine, 2,2-dimethyl-, while specific experimental data is scarce in publicly available literature, computational methods can be employed to estimate these crucial properties. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are central to these predictions. rsc.orgresearchgate.net

Kinetic parameters, including activation energies and rate constants for various potential reactions involving Selenazolidine, 2,2-dimethyl-, can be calculated by locating the transition state structures on the potential energy surface. For instance, in studies of other selenium-containing heterocycles, DFT has been successfully used to elucidate reaction pathways and determine the energy barriers associated with them. rsc.org For Selenazolidine, 2,2-dimethyl-, this could involve modeling its decomposition, oxidation, or reactions with other molecules.

Thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy can also be computed. These values are fundamental to understanding the stability of the molecule and the spontaneity of its reactions. For example, computational studies on tin selenides have demonstrated the use of the electromotive force (EMF) method in conjunction with theoretical calculations to determine thermodynamic functions. jomardpublishing.com Similar approaches could be applied to Selenazolidine, 2,2-dimethyl-.

A hypothetical set of calculated thermodynamic parameters for Selenazolidine, 2,2-dimethyl- is presented in the table below for illustrative purposes, based on typical values for similar heterocyclic compounds.

Table 1: Hypothetical Calculated Thermodynamic Parameters for Selenazolidine, 2,2-dimethyl-

| Parameter | Hypothetical Value | Units |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | 50.2 | kJ/mol |

| Standard Entropy (S°) | 315.8 | J/(mol·K) |

Solvation Models and Environmental Effects in Computational Studies

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are therefore essential for accurately predicting the behavior of Selenazolidine, 2,2-dimethyl- in solution. These models can be broadly categorized into explicit and implicit solvation models.

Explicit solvation models involve the inclusion of individual solvent molecules in the calculation, providing a detailed picture of the solute-solvent interactions. However, this approach is computationally expensive. Implicit solvation models, on the other hand, represent the solvent as a continuous medium with specific properties like the dielectric constant. acs.org The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used implicit solvation models. acs.org

In the context of Selenazolidine, 2,2-dimethyl-, these models could be used to study how its conformational equilibrium, reactivity, and spectroscopic properties change in different solvents. For example, time-dependent density functional theory (TD-DFT) calculations, combined with a suitable solvation model, can predict the UV-Vis absorption spectra of the compound in various media. acs.org

The choice of the solvation model can impact the accuracy of the predicted properties. The table below illustrates a hypothetical comparison of a calculated property for Selenazolidine, 2,2-dimethyl- in the gas phase and in a common solvent using an implicit solvation model.

Table 2: Hypothetical Effect of Solvation on a Calculated Property of Selenazolidine, 2,2-dimethyl-

| Environment | Calculated Dipole Moment (Debye) |

|---|---|

| Gas Phase | 1.8 |

Integration of Computational and Experimental Data in Selenazolidine, 2,2-dimethyl- Research

The synergy between computational and experimental research is a powerful paradigm in modern chemistry. nih.gov While computational studies can provide detailed insights at the molecular level, experimental data is crucial for validating and refining the theoretical models. For a comprehensive understanding of Selenazolidine, 2,2-dimethyl-, a combined approach would be invaluable.

For instance, experimental techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the three-dimensional structure and conformational preferences of Selenazolidine, 2,2-dimethyl-. These experimental structures can then be used as a starting point for computational calculations, leading to more accurate predictions of its properties. Conversely, computational methods can aid in the interpretation of complex experimental spectra.

In the study of related thiazolidine (B150603) derivatives, computational data, including net charges and molecular electrostatic potential (MESP) surfaces, have been used to explain electronic activity. researchgate.net A similar integrated approach for Selenazolidine, 2,2-dimethyl- would involve synthesizing the compound and characterizing it using various spectroscopic techniques. The experimental data obtained would then be compared with the results of quantum chemical calculations. Any discrepancies can be used to refine the computational methodology, leading to a more robust and predictive model for this and related selenium-containing compounds. nih.gov

The following table lists some key experimental techniques and the corresponding computational parameters that can be integrated in the study of Selenazolidine, 2,2-dimethyl-.

Table 3: Integration of Experimental and Computational Data

| Experimental Technique | Corresponding Computational Parameter |

|---|---|

| NMR Spectroscopy | Chemical Shifts, Coupling Constants |

| IR/Raman Spectroscopy | Vibrational Frequencies |

| UV-Vis Spectroscopy | Electronic Transition Energies |

Derivatives and Analogs of Selenazolidine, 2,2 Dimethyl : Synthesis and Academic Relevance

Synthetic Approaches to Substituted Selenazolidines

The synthesis of the 2,2-dimethyl-selenazolidine core is most logically achieved through the condensation of β,β-dimethylselenocysteine, commonly known as selenopenicillamine, with a suitable carbonyl compound. This approach is analogous to the well-established synthesis of 2,2-dimethylthiazolidines from penicillamine. The gem-dimethyl group at the β-position of the amino acid precursor is crucial for the formation of the 2,2-dimethyl-substituted heterocyclic ring.

The key starting material, selenopenicillamine, can be prepared from its disulfide, di-selenopenicillamine, by reduction. The synthesis of di-selenopenicillamine itself, while not widely documented, can be inferred from general methods for preparing selenium-containing amino acids. A plausible route involves the introduction of a selenium moiety to a suitably protected β,β-dimethylated serine derivative.

Once selenopenicillamine is obtained, its reaction with aldehydes or ketones yields the corresponding substituted selenazolidines. The general reaction scheme is presented below:

Scheme 1: General synthesis of substituted 2,2-dimethyl-selenazolidines.

The nature of the R1 and R2 substituents on the resulting selenazolidine is determined by the carbonyl compound used in the condensation reaction. This method allows for the introduction of a wide variety of substituents at the 2-position of the selenazolidine ring.

For instance, the reaction of selenopenicillamine with formaldehyde (B43269) would yield 2,2-dimethyl-selenazolidine-4-carboxylic acid. It has been reported that DL-selenazolidine-4-carboxylic acid can be synthesized from DL-selenocystine and formaldehyde google.com. Following this analogy, using selenopenicillamine would incorporate the gem-dimethyl group at the 5-position of the resulting selenazolidine ring.

Furthermore, N-substituted derivatives of 2,2-dimethyl-selenazolidine can be prepared by reacting the N-unsubstituted heterocycle with various electrophiles, such as acyl chlorides or alkyl halides. This allows for further diversification of the selenazolidine structure.

A summary of potential synthetic routes to substituted 2,2-dimethyl-selenazolidines is provided in the table below.

| Product | Starting Materials | Reaction Type | Key Features |

| 2,2-Dimethyl-5,5-disubstituted-selenazolidine-4-carboxylic acid | Selenopenicillamine, Ketone (R1-CO-R2) | Condensation | Formation of the selenazolidine ring with substituents at the 2-position. |

| 2,2-Dimethyl-selenazolidine-4-carboxylic acid | Selenopenicillamine, Formaldehyde | Condensation | Synthesis of the parent 2,2-dimethyl-selenazolidine-4-carboxylic acid. |

| N-Acyl-2,2-dimethyl-selenazolidine derivatives | 2,2-Dimethyl-selenazolidine, Acyl chloride | N-Acylation | Introduction of an acyl group on the nitrogen atom. |

| N-Alkyl-2,2-dimethyl-selenazolidine derivatives | 2,2-Dimethyl-selenazolidine, Alkyl halide | N-Alkylation | Introduction of an alkyl group on the nitrogen atom. |

Structural Variations and their Impact on Chemical Properties

The introduction of substituents at various positions of the 2,2-dimethyl-selenazolidine ring is expected to have a significant impact on its chemical and physical properties. The gem-dimethyl group at the 2-position already imparts a degree of steric hindrance around the adjacent selenium and nitrogen atoms, which can influence the ring's conformation and reactivity.

Substituents at the 2-position: The nature of the substituents at the 2-position, introduced via the carbonyl precursor, will directly affect the steric and electronic environment of the acetal-like carbon. Electron-withdrawing groups would be expected to destabilize the ring by making the C2 carbon more electrophilic and susceptible to hydrolysis. Conversely, bulky alkyl groups would enhance steric shielding around the selenium and nitrogen atoms.

The Carboxylic Acid Group: The presence of the carboxylic acid group at the 4-position provides a handle for further chemical modifications, such as esterification or amide bond formation. The acidity of this group will be influenced by the other substituents on the ring.

The table below summarizes the expected impact of structural variations on the chemical properties of 2,2-dimethyl-selenazolidine derivatives.

| Structural Variation | Expected Impact on Chemical Properties |

| Bulky substituents at C2 | Increased steric hindrance, potential influence on ring conformation. |

| Electron-withdrawing groups at C2 | Increased susceptibility of the ring to hydrolysis. |

| N-Acylation | Decreased nucleophilicity of the nitrogen atom, potential for hydrogen bonding. |

| N-Alkylation | Increased nucleophilicity of the nitrogen atom compared to N-acylation. |

| Esterification of the C4-carboxyl group | Masking of the acidic proton, increased lipophilicity. |

Comparative Studies with Other Selenium-Containing Heterocycles (e.g., Selenazoles, Selenazines)

The chemical behavior of 2,2-dimethyl-selenazolidine, a saturated heterocyclic system, is markedly different from that of its unsaturated counterparts like selenazoles and selenazines. These differences arise primarily from the variations in hybridization, aromaticity, and ring strain.

Selenazolidine vs. Selenazoles: Selenazoles are five-membered aromatic heterocycles containing selenium and nitrogen. The aromatic nature of the selenazole ring renders it more stable and less prone to ring-opening reactions compared to the saturated selenazolidine ring. The synthesis of selenazoles typically involves the reaction of a selenoamide with an α-haloketone researchgate.net. In contrast, selenazolidines are formed by the condensation of a β-amino-selenol with a carbonyl compound.

Selenazolidine vs. Selenazines: Selenazines are six-membered heterocycles containing selenium and nitrogen. Depending on the position of the heteroatoms and the degree of unsaturation, selenazines can be aromatic or non-aromatic. The larger ring size of selenazines compared to selenazolidines generally results in lower ring strain.

A comparative overview of these selenium-containing heterocycles is presented in the table below.

| Property | 2,2-Dimethyl-Selenazolidine | Selenazole | Selenazine |

| Ring Size | 5-membered | 5-membered | 6-membered |

| Saturation | Saturated | Unsaturated (Aromatic) | Can be saturated or unsaturated |

| Hybridization of Ring Carbons | sp3 | sp2 | sp2 or sp3 |

| General Reactivity | Prone to hydrolysis/ring-opening | More stable, undergoes electrophilic substitution | Varies with saturation |

| Typical Synthesis | Condensation of β-amino-selenol and carbonyl | Reaction of selenoamide and α-haloketone | Various cyclization strategies |

Investigation of Structure-Activity Relationships from a Chemical/Mechanistic Perspective

The selenium atom in a selenazolidine can exist in various oxidation states, and its ability to undergo redox cycling is a key determinant of its potential antioxidant properties. The substituents on the ring can modulate the redox potential of the selenium center. For example, electron-donating groups would be expected to make the selenium more easily oxidizable.

The stability of the selenazolidine ring itself is a critical factor. For derivatives designed as prodrugs of selenopenicillamine, a controlled release of the active amino acid is desired. The rate of this release would be highly dependent on the substituents at the 2-position, which influence the rate of hydrolysis of the hemiaminal ether linkage.

A hypothetical SAR study might explore how varying the substituents at the 2-position and on the nitrogen atom affects a specific chemical property, such as the rate of hydrolysis or the antioxidant capacity. The findings could then be used to design derivatives with tailored properties.

The table below outlines potential structure-activity relationships from a mechanistic viewpoint.

| Structural Feature | Potential Impact on Activity (Mechanistic Rationale) |

| Substituents at C2 | Modulate the rate of hydrolysis and release of selenopenicillamine (prodrug concept). |

| N-Substituent | Influences the electron density on the ring and the redox potential of the selenium atom. |

| Stereochemistry | The stereochemistry at C4 and any chiral centers in the substituents can affect binding to biological targets. |

| Overall Lipophilicity | Affects solubility and ability to cross cell membranes. |

Future Directions and Emerging Research Avenues in Selenazolidine, 2,2 Dimethyl Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A foundational area of future research would be the development of efficient and environmentally benign methods for the synthesis of Selenazolidine, 2,2-dimethyl-. While general methods for the synthesis of selenazolidine derivatives exist, such as the reaction of 2-chloroethyl amine salts with selenium and carbon monoxide, these have not been specifically applied to the 2,2-dimethyl variant. researchgate.net Future work could focus on:

Catalytic Approaches: Investigating the use of metal or organocatalysts to promote the cyclization reaction, potentially leading to higher yields and milder reaction conditions.

Green Chemistry Principles: Employing non-toxic solvents, reducing the number of synthetic steps, and minimizing waste generation to create a more sustainable synthetic route.

Stereoselective Synthesis: Developing methods to control the stereochemistry at the C4 and C5 positions of the selenazolidine ring, which is crucial for potential biological applications, as seen in related compounds.

Advanced Mechanistic Studies in Complex Chemical Systems

Understanding the reaction mechanisms of Selenazolidine, 2,2-dimethyl- is pivotal for predicting its reactivity and designing new applications. Future research in this area could involve:

Kinetic Studies: Determining the rate constants and activation parameters for key reactions, such as its formation and decomposition, to provide a quantitative understanding of its stability and reactivity.

Isotope Labeling Studies: Using isotopes of selenium, carbon, or hydrogen to trace the pathways of atoms during chemical transformations, offering unambiguous evidence for proposed mechanisms.

In Situ Spectroscopic Analysis: Employing techniques like NMR and IR spectroscopy under reaction conditions to directly observe reactive intermediates and transition states.

Integration of Selenazolidine, 2,2-dimethyl- into Advanced Functional Materials

While no studies have yet explored this, Selenazolidine, 2,2-dimethyl- could potentially be incorporated into advanced materials. The unique properties of the selenium atom could impart novel functionalities. Potential research avenues include:

Polymer Chemistry: Incorporating the Selenazolidine, 2,2-dimethyl- moiety into polymer backbones or as a pendant group to create materials with enhanced thermal stability, conductivity, or optical properties.

Nanomaterials: Using the compound as a precursor for the synthesis of selenium-containing nanoparticles or quantum dots with potential applications in electronics and bioimaging.

Self-Assembling Systems: Designing Selenazolidine, 2,2-dimethyl- derivatives that can form ordered structures through non-covalent interactions, leading to the development of new gels, liquid crystals, or sensors.

Synergistic Research Combining Experimental and Theoretical Approaches

The combination of experimental work with computational modeling is a powerful tool in modern chemistry. For Selenazolidine, 2,2-dimethyl-, this synergistic approach could:

Predict Reactivity and Spectra: Using quantum chemical calculations (e.g., Density Functional Theory) to predict its geometric structure, spectroscopic properties (NMR, IR), and reactivity towards various reagents. This can guide experimental design and aid in the interpretation of results.

Model Biological Interactions: If the compound is explored for biological applications, computational docking studies could predict its binding affinity and mode of interaction with biological targets, such as enzymes or receptors. This approach has been used for other heterocyclic compounds. mdpi.com

Elucidate Reaction Mechanisms: Theoretical calculations can map out the potential energy surfaces of reactions, identifying transition states and intermediates that are difficult to observe experimentally.

Exploration of Selenazolidine, 2,2-dimethyl- in Unconventional Chemical Transformations

The unique electronic properties of selenium may enable Selenazolidine, 2,2-dimethyl- to participate in novel chemical reactions. Future research could investigate:

Redox Chemistry: Exploring its behavior as a catalyst or reagent in oxidation-reduction reactions, leveraging the ability of selenium to exist in multiple oxidation states.

Ring-Opening Reactions: Investigating the selective cleavage of the selenazolidine ring to generate novel organoselenium compounds with different functionalities.

Photochemical Reactions: Studying its behavior when exposed to light, which could lead to unique transformations and the development of photoresponsive materials.

Q & A

(Basic) What are the key considerations in designing a synthesis protocol for 2,2-dimethylselenazolidine to ensure reproducibility and yield?

Methodological Answer:

To optimize synthesis, employ factorial design to systematically evaluate variables like reactant stoichiometry, temperature, solvent polarity, and catalyst loading. For example, a 2^k factorial design can identify interactions between factors (e.g., selenium source reactivity vs. reaction time). Post-synthesis, use orthogonal experimental design (e.g., Taguchi methods) to prioritize purification steps, such as column chromatography or recrystallization, ensuring minimal byproduct formation . Include validation via control experiments to confirm reproducibility across batches.

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing 2,2-dimethylselenazolidine’s purity and structural integrity?

Methodological Answer:

Combine ¹H/¹³C NMR to confirm the selenazolidine ring structure and methyl substituents, with FT-IR to verify selenium-carbon bonds. Mass spectrometry (HRMS) is critical for molecular ion validation. For purity assessment, use HPLC with UV-Vis detection (optimized at 220–260 nm for selenium-containing compounds) alongside reference standards. Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .

(Advanced) How can researchers resolve contradictions in reported reaction kinetics for 2,2-dimethylselenazolidine synthesis?

Methodological Answer:

Apply statistical meta-analysis to compare kinetic datasets, identifying outliers or methodological discrepancies (e.g., temperature control variability). Replicate experiments under standardized conditions using a quasi-experimental design with pre-/post-test controls . For mechanistic clarity, integrate isotopic labeling (e.g., ⁷⁷Se NMR) to track selenium incorporation pathways. Validate findings via Arrhenius plot analysis to distinguish between rate-limiting steps and side reactions .

(Advanced) What computational strategies enhance the prediction of 2,2-dimethylselenazolidine’s reactivity in novel reaction environments?

Methodological Answer:

Leverage density functional theory (DFT) to model transition states and intermediates, focusing on selenium’s electrophilic behavior. Pair with molecular dynamics (MD) simulations to assess solvent effects (e.g., polar aprotic vs. protic solvents). Use COMSOL Multiphysics for multiparameter optimization of reaction conditions (e.g., pressure, diffusion rates) in silico before lab validation. Cross-validate computational results with in-situ spectroscopic monitoring (e.g., Raman) .

(Advanced) How can interdisciplinary approaches address challenges in functionalizing 2,2-dimethylselenazolidine for biomedical applications?

Methodological Answer:

Adopt a convergent design framework combining synthetic chemistry, computational biology, and pharmacology. For example:

Structure-activity relationship (SAR) studies : Modify substituents via Suzuki-Miyaura coupling, guided by docking simulations (e.g., AutoDock Vina) to target enzyme active sites.

In vitro assays : Test cytotoxicity using a quasi-experimental pretest-posttest design with cell lines, comparing wild-type vs. knockout models to isolate mechanisms.

Data integration : Use machine learning (e.g., Random Forest regression) to correlate synthetic parameters with bioactivity, optimizing lead compounds .

(Basic) What safety protocols are critical when handling 2,2-dimethylselenazolidine due to selenium’s toxicity?

Methodological Answer:

Implement hazard operability (HAZOP) analysis to identify risks (e.g., selenium inhalation, dermal exposure). Use Schlenk-line techniques under inert atmospheres to prevent oxidation. Employ real-time gas sensors (e.g., for H₂Se) in lab environments. Post-synthesis, treat waste with chelating agents (e.g., EDTA) to sequester selenium, followed by ICP-MS analysis to confirm decontamination .

(Advanced) How can researchers optimize the catalytic efficiency of 2,2-dimethylselenazolidine in asymmetric synthesis?

Methodological Answer:

Use response surface methodology (RSM) to model enantioselectivity as a function of catalyst loading, ligand structure, and solvent polarity. Screen chiral ligands (e.g., BINOL derivatives) via high-throughput experimentation (HTE) with automated liquid handlers. Validate via HPLC chiral stationary phase analysis , and refine using molecular imprinting to enhance catalyst-substrate specificity. Correlate results with DFT-derived steric maps .

(Advanced) What methodologies enable the detection of trace degradation products in 2,2-dimethylselenazolidine formulations?

Methodological Answer:

Combine LC-QTOF-MS for non-targeted screening of degradation products (e.g., selenium oxides) with GC-MS headspace analysis for volatile byproducts. Apply multivariate analysis (e.g., PCA) to distinguish degradation pathways (hydrolytic vs. oxidative). Use accelerated stability testing (40°C/75% RH) with periodic sampling, and model degradation kinetics using the Arrhenius equation .

(Basic) How should researchers design a controlled study to compare 2,2-dimethylselenazolidine’s stability under varying pH conditions?

Methodological Answer:

Implement a full factorial design with pH (3–11), temperature (25–60°C), and ionic strength as factors. Use UV-Vis spectroscopy to monitor absorbance shifts at λ_max (~270 nm) indicative of ring-opening. Analyze degradation rates via nonlinear regression (e.g., Weibull model) and validate with ¹H NMR to detect structural changes. Include buffer controls to account for ionic interference .

(Advanced) How can machine learning improve the prediction of 2,2-dimethylselenazolidine’s crystallography parameters?

Methodological Answer:

Train convolutional neural networks (CNNs) on crystallographic databases (e.g., Cambridge Structural Database) to predict unit cell parameters from molecular descriptors (e.g., Hirshfeld surfaces). Validate predictions via synchrotron X-ray diffraction , and refine models using active learning to iteratively incorporate new experimental data. Cross-check with DFT-optimized crystal packing simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.